molecular formula C40H48N2O5 B11548329 4,4'-oxybis(N-{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}aniline)

4,4'-oxybis(N-{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}aniline)

Cat. No.: B11548329
M. Wt: 636.8 g/mol
InChI Key: NEGSQWJLFWJSPG-UHFFFAOYSA-N
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Description

4,4’-Oxybis(N-{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}aniline) is an organic compound with a complex structure that includes aromatic rings, methoxy groups, and hexyloxy chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-oxybis(N-{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}aniline) typically involves the condensation of 4,4’-oxybis(aniline) with 4-(hexyloxy)-3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis(N-{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}aniline) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,4’-Oxybis(N-{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}aniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-oxybis(N-{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}aniline) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Oxybis(N-{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}aniline) is unique due to the presence of both hexyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets .

Properties

Molecular Formula

C40H48N2O5

Molecular Weight

636.8 g/mol

IUPAC Name

1-(4-hexoxy-3-methoxyphenyl)-N-[4-[4-[(4-hexoxy-3-methoxyphenyl)methylideneamino]phenoxy]phenyl]methanimine

InChI

InChI=1S/C40H48N2O5/c1-5-7-9-11-25-45-37-23-13-31(27-39(37)43-3)29-41-33-15-19-35(20-16-33)47-36-21-17-34(18-22-36)42-30-32-14-24-38(40(28-32)44-4)46-26-12-10-8-6-2/h13-24,27-30H,5-12,25-26H2,1-4H3

InChI Key

NEGSQWJLFWJSPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OCCCCCC)OC)OC

Origin of Product

United States

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